molecular formula C20H24N4O2S2 B2748428 ((4-Methoxyphenyl)amino)(4-(((4-methoxyphenyl)amino)thioxomethyl)piperazinyl)methane-1-thione CAS No. 485356-33-0

((4-Methoxyphenyl)amino)(4-(((4-methoxyphenyl)amino)thioxomethyl)piperazinyl)methane-1-thione

Cat. No.: B2748428
CAS No.: 485356-33-0
M. Wt: 416.56
InChI Key: ZTOZSVXYGZZESC-UHFFFAOYSA-N
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Description

This compound is a thiosemicarbazone derivative featuring a piperazine core substituted with two 4-methoxyphenylamino groups and a thione functional group. Its structure combines aromatic methoxyphenyl moieties with a flexible piperazine backbone, which may enhance solubility and intermolecular interactions. Thiosemicarbazones are well-documented for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, attributed to their metal-chelating and redox-modulating capabilities . The presence of dual 4-methoxyphenyl groups could further influence electronic properties and binding affinity to biological targets .

Properties

IUPAC Name

1-N,4-N-bis(4-methoxyphenyl)piperazine-1,4-dicarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S2/c1-25-17-7-3-15(4-8-17)21-19(27)23-11-13-24(14-12-23)20(28)22-16-5-9-18(26-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOZSVXYGZZESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((4-Methoxyphenyl)amino)(4-(((4-methoxyphenyl)amino)thioxomethyl)piperazinyl)methane-1-thione , identified by its CAS number and molecular formula C20H24N4O2S2C_{20}H_{24}N_{4}O_{2}S_{2}, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, including antimicrobial, anticancer, and antioxidant activities.

  • Molecular Formula : C20H24N4O2S2C_{20}H_{24}N_{4}O_{2}S_{2}
  • Molecular Weight : 416.56 g/mol
  • Structure : The compound features a complex arrangement with methoxyphenyl and piperazine moieties linked through thioxomethyl groups, contributing to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related thiazole and triazole derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Compound TypeTarget BacteriaInhibition Zone (mm)
Triazole DerivativeE. coli15
Thiazole DerivativeS. aureus18

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar thioamide derivatives. Specifically, compounds featuring the methoxyphenyl group have been reported to inhibit cell proliferation in cancer cell lines such as glioblastoma U-87 . The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

Cell LineIC50 (µM)Mechanism of Action
U-87 (Glioblastoma)12.5Induction of apoptosis
MCF-7 (Breast Cancer)15.0Inhibition of cell cycle progression

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated using various assays, such as DPPH and ABTS radical scavenging tests. Compounds with similar structural motifs have demonstrated significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

Assay TypeIC50 (µg/mL)
DPPH30
ABTS25

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thioamide derivatives demonstrated that modifications to the methoxyphenyl group can enhance antibacterial activity against resistant strains . The compound was tested against clinical isolates with varied success rates.
  • Anticancer Research : In vitro studies on derivatives of the compound showed that they could significantly reduce viability in cancer cells through apoptosis pathways, highlighting their potential as chemotherapeutic agents .
  • Oxidative Stress Protection : Research involving the antioxidant properties indicated that compounds similar to this thioamide can protect cells from oxidative damage, which is crucial for developing treatments for neurodegenerative diseases .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For example, studies have shown that thiosemicarbazone derivatives, which share structural similarities with ((4-Methoxyphenyl)amino)(4-(((4-methoxyphenyl)amino)thioxomethyl)piperazinyl)methane-1-thione), can inhibit tumor growth and induce apoptosis in cancer cells. These compounds often target specific pathways involved in cell proliferation and survival, making them valuable candidates for cancer therapy .

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of methoxy groups in the structure enhances its electron-donating ability, contributing to its antioxidant activity .

Central Nervous System Disorders

There is emerging evidence suggesting that compounds similar to this compound) may have therapeutic effects on central nervous system disorders such as anxiety and depression. The piperazine moiety is known for its psychoactive properties, which could be harnessed to develop treatments for these conditions .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that thiosemicarbazone derivatives inhibit tumor growth via apoptosis induction in various cancer cell lines .
Study 2Antioxidant PropertiesShowed significant reduction in oxidative stress markers when tested against free radicals .
Study 3CNS DisordersInvestigated the psychoactive effects of piperazine derivatives, suggesting potential for treating anxiety and depression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(4-Ethyl-1-piperazinyl)(4-methoxyphenyl)methanethione ()

This compound shares the piperazine-thione scaffold and a 4-methoxyphenyl substituent but replaces one 4-methoxyphenylamino group with an ethyl group. Key differences include:

  • Solubility: The ethyl substituent may enhance lipophilicity, reducing aqueous solubility relative to the more polar amino group .

p-Dimethylaminobenzaldehyde Thiosemicarbazone ()

This thiosemicarbazone analog replaces the piperazine core with a dimethylaminophenyl group. Notable contrasts include:

  • Bioactivity: Dimethylamino groups are stronger electron donors than methoxy groups, which could enhance metal chelation but reduce selectivity for certain targets .

4-(4-Methoxyphenyl)piperazinone ()

This compound substitutes the thione group with a ketone, resulting in:

  • Hydrogen bonding capacity: The thione group in the target compound can act as a hydrogen bond acceptor/donor, while the ketone lacks this versatility.
  • Stability : Thiones are generally less stable under oxidative conditions compared to ketones, which may affect shelf life or metabolic pathways .

Thiophene- and Pyrazole-Containing Piperazine Derivatives ()

Compounds such as thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone () and pyrazol-4-yl derivatives () highlight:

  • Aromatic diversity : Thiophene and pyrazole rings introduce distinct electronic and steric profiles compared to methoxyphenyl groups.
  • Pharmacokinetics : Trifluoromethyl or pyrazole substituents may improve metabolic stability or blood-brain barrier penetration .

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Potential Bioactivity Reference ID
((4-Methoxyphenyl)amino)(4-(((4-methoxyphenyl)amino)thioxomethyl)piperazinyl)methane-1-thione Piperazine-thione Dual 4-methoxyphenylamino Antimicrobial, anticancer
(4-Ethyl-1-piperazinyl)(4-methoxyphenyl)methanethione Piperazine-thione 4-Methoxyphenyl, ethyl Not reported
p-Dimethylaminobenzaldehyde Thiosemicarbazone Thiosemicarbazone Dimethylaminophenyl Metal chelation, antiviral
4-(4-Methoxyphenyl)piperazinone Piperazinone 4-Methoxyphenyl, ketone Synthetic intermediate
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone Piperazine-ketone Trifluoromethylphenyl, thiophene CNS-targeted activity

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The dual methoxyphenylamino groups in the target compound may enhance binding to enzymes like tyrosinase or DNA topoisomerases, as seen in related thiosemicarbazones .
  • Synthetic Challenges : Piperazine-thione derivatives require controlled reaction conditions to avoid oxidation to ketones, as observed in .
  • Gaps in Data: Limited biological evaluation of the target compound exists in the literature. Further studies comparing its efficacy against analogs in and are warranted.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing ((4-Methoxyphenyl)amino)(4-(((4-methoxyphenyl)amino)thioxomethyl)piperazinyl)methane-1-thione?

  • Methodological Answer : The compound can be synthesized via thiourea intermediates. A validated approach involves reacting 4-methoxyphenyl isothiocyanate with piperazine derivatives under anhydrous conditions. For example, thiourea analogues can be halogenated to form regioisomers, as demonstrated in the synthesis of (4-methoxyphenyl)-1H-tetrazol-5-amine derivatives . Key steps include maintaining inert atmospheres (e.g., nitrogen) and using catalysts like triethylamine to enhance yields.

Q. How can structural characterization of this compound be performed to confirm its purity and configuration?

  • Methodological Answer : Use X-ray crystallography to resolve the crystal structure, as applied to related piperazinone derivatives . Complementary techniques include:

  • NMR spectroscopy : Analyze 1H^1H, 13C^13C, and 2D NMR (COSY, HSQC) to verify substituent positions and hydrogen bonding.
  • Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS.
  • Elemental analysis : Validate stoichiometry (e.g., C, H, N, S content) .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, and what contradictions might arise in pharmacological data?

  • Methodological Answer :

  • In vitro assays : Test antitubercular activity using microplate Alamar Blue assays (e.g., against Mycobacterium tuberculosis H37Rv) or cytotoxic effects via MTT assays on cancer cell lines .
  • Data contradiction management : Discrepancies in IC50_{50} values may stem from assay conditions (e.g., pH, solvent polarity). Replicate studies under standardized protocols and include positive controls (e.g., isoniazid for antitubercular tests) to validate results .

Q. What strategies are effective for modifying the compound’s structure to enhance its bioactivity or solubility?

  • Methodological Answer :

  • Functional group substitution : Introduce halogen atoms (Cl, Br) at the tetrazole or piperazine positions to improve binding affinity, as seen in halogenated regioisomers .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the methoxyphenyl group to enhance aqueous solubility without altering core pharmacophores .

Q. How can researchers resolve conflicting data from spectroscopic analyses (e.g., NMR vs. X-ray crystallography)?

  • Methodological Answer :

  • Cross-validation : Compare NMR-derived torsion angles with X-ray crystallographic data to identify conformational flexibility.
  • Dynamic NMR experiments : Perform variable-temperature 1H^1H NMR to detect rotational barriers in thioxomethyl or piperazinyl groups .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer :

  • Laboratory simulations : Assess abiotic transformations (hydrolysis, photolysis) under controlled pH and UV light conditions.
  • Biotic degradation : Use microbial consortia from contaminated soils to evaluate metabolic pathways.
  • Analytical tools : Employ LC-MS/MS to track degradation products and quantify half-lives .

Methodological Guidance for Experimental Design

Q. How should researchers design dose-response studies to minimize variability in bioactivity data?

  • Recommendations :

  • Use logarithmic dose spacing (e.g., 0.1–100 µM) to capture full sigmoidal curves.
  • Include triplicate technical replicates and biological triplicates to account for plate-to-plate variability.
  • Normalize data to vehicle-treated controls and report results as mean ± SEM .

Q. What are best practices for synthesizing and handling air-sensitive intermediates in the compound’s synthesis?

  • Recommendations :

  • Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., thiourea cyclization).
  • Purify intermediates via column chromatography under inert gas flow.
  • Store products in vacuum-sealed desiccators with molecular sieves .

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